6-Bromopurine
Overview
Description
6-Bromopurine enhances the carcinostatic activity of azaserine in a test system employing ascites cell forms of sarcoma 180 and Ehrlich carcinoma in vivo. This compound nucleosides are excellent substrates for substitution reactions with N-, O-, and S-containing nucleophiles in polar solvents.
Mechanism of Action
Target of Action
The primary target of 6-Bromopurine is Nucleoside deoxyribosyltransferase-I . This enzyme is found in the organism Lactobacillus helveticus .
Mode of Action
It is known that it interacts with its target enzyme, nucleoside deoxyribosyltransferase-i
Biochemical Pathways
It is known that it interacts with Nucleoside deoxyribosyltransferase-I
Biochemical Analysis
Biochemical Properties
6-Bromopurine interacts with the enzyme Nucleoside deoxyribosyltransferase-I in Lactobacillus helveticus . It forms glutathione conjugates in reactions catalyzed by intracellular glutathione transferases (GSTs), and these conjugates are subsequently exported from the cells by ATP-dependent membrane transporters .
Cellular Effects
This compound can cross the blood-brain barrier and give rise to substrates of multidrug resistance-associated proteins (MRPs) . The electrophilic purines form glutathione conjugates in reactions catalyzed by intracellular glutathione transferases (GSTs), and the conjugates are subsequently exported from the cells by ATP-dependent membrane transporters .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with the enzyme Nucleoside deoxyribosyltransferase-I
Metabolic Pathways
Properties
IUPAC Name |
6-bromo-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGFGRDVWBZYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227499 | |
Record name | Purine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-69-1 | |
Record name | 6-Bromo-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Purine, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-bromopurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Bromopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
>300 °C | |
Record name | 6-bromopurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-bromopurine a valuable reagent in nucleoside analogue synthesis?
A1: this compound nucleosides, unlike other halogenated aromatic systems, readily undergo direct substitution reactions (SNAr). This unexpected reactivity allows for the facile incorporation of various nucleophiles, including aromatic amines, secondary aliphatic amines, imidazole, alcohols, and thiols, selectively at the C6 position. [] This approach simplifies the synthesis of diverse nucleoside analogues, potentially leading to new biochemical tools and therapeutics. []
Q2: Can you elaborate on the use of this compound in the synthesis of labelled compounds for quantitative analysis?
A2: this compound serves as a key precursor for synthesizing 15N-labelled O6-alkylguanines. These labelled compounds find use as internal standards in quantitative gas chromatography-mass spectrometry (GC-MS) analyses. [] This application highlights the versatility of this compound in developing analytical tools for studying biologically relevant molecules.
Q3: How does this compound interact with glutathione transferases (GSTs)?
A3: this compound, along with 6-chloropurine, can penetrate the blood-brain barrier and act as pro-probes for monitoring multidrug resistance-associated protein (MRP) functionality. [] These halogenopurines undergo intracellular glutathione conjugation in reactions catalyzed by GSTs. [] This conjugation facilitates the subsequent export of the conjugates from cells by ATP-dependent membrane transporters. [] The efficacy of these pro-probes relies on their ability to act as substrates for human GSTs, especially the highly active GST P1-1, making them suitable for investigating MRP functionality in the human brain. []
Q4: How is this compound used in the synthesis of DNA adducts for studying carcinogenesis?
A4: this compound plays a crucial role in synthesizing covalent 2'-deoxyadenosine (dA) adducts of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (BaP). This synthesis involves a palladium-catalyzed C-N bond formation between a protected this compound nucleoside derivative and an amino tribenzoate derivative of the PAH. [] These adducts, formed via a different route than direct DNA alkylation by PAH diol epoxides, are valuable tools for investigating the structural and functional consequences of PAH-induced DNA damage, a key aspect of carcinogenesis. []
Q5: How can this compound be dehalogenated under environmentally friendly conditions?
A6: Microwave irradiation facilitates the dehalogenation of this compound nucleosides using hydrazine monohydrate in water. This method offers a greener alternative to traditional dehalogenation techniques, simplifying the synthesis of purine nucleosides. [] The use of microwave irradiation and water as a solvent reduces the environmental impact of this chemical transformation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.